![molecular formula C19H21N5OS B4980758 N-[4-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B4980758.png)
N-[4-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-2-ylmethyl)-4-piperidinecarboxamide
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Overview
Description
N-[4-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-2-ylmethyl)-4-piperidinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been studied for its mechanism of action and its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[4-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-2-ylmethyl)-4-piperidinecarboxamide is not fully understood. However, it has been shown to inhibit certain enzymes involved in cancer cell growth and to modulate certain neurotransmitter receptors in the brain.
Biochemical and Physiological Effects:
N-[4-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-2-ylmethyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, as well as to modulate certain neurotransmitter receptors in the brain.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-2-ylmethyl)-4-piperidinecarboxamide is its potential use in the treatment of cancer and neurological disorders. However, its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy.
Future Directions
Future research on N-[4-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-2-ylmethyl)-4-piperidinecarboxamide could focus on its potential use in combination with other drugs to enhance its efficacy. Additionally, further research is needed to determine its safety and efficacy in animal models and clinical trials. Finally, studies could be conducted to investigate its potential use in the treatment of other diseases and disorders.
Synthesis Methods
The synthesis of N-[4-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-2-ylmethyl)-4-piperidinecarboxamide involves the reaction of 4-(1H-pyrazol-1-yl)aniline with 1-(2-bromoethyl)-3-(4-methylphenyl)thiourea in the presence of a palladium catalyst. The resulting intermediate is then reacted with piperidine-4-carboxylic acid to form the final product.
Scientific Research Applications
N-[4-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-2-ylmethyl)-4-piperidinecarboxamide has been studied for its potential applications in medicinal chemistry. It has been shown to have activity against certain types of cancer cells, as well as potential for use in the treatment of neurological disorders.
properties
IUPAC Name |
N-(4-pyrazol-1-ylphenyl)-1-(1,3-thiazol-2-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c25-19(15-6-11-23(12-7-15)14-18-20-9-13-26-18)22-16-2-4-17(5-3-16)24-10-1-8-21-24/h1-5,8-10,13,15H,6-7,11-12,14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZFEBADYXDHHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)N3C=CC=N3)CC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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